3-Chloro-N-methoxy-N-methylisonicotinamide
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Overview
Description
3-Chloro-N-methoxy-N-methylisonicotinamide is an organic compound with the molecular formula C8H9ClN2O2. It is a derivative of isonicotinamide, characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to the nitrogen atom of the isonicotinamide structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-methoxy-N-methylisonicotinamide typically involves the reaction of isonicotinic acid with thionyl chloride to form isonicotinoyl chloride. This intermediate is then reacted with N-methoxy-N-methylamine in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-methoxy-N-methylisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction: Oxidation may yield a corresponding N-oxide, while reduction can lead to the formation of a dechlorinated product.
Scientific Research Applications
3-Chloro-N-methoxy-N-methylisonicotinamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-N-methoxy-N-methylisonicotinamide involves its interaction with specific molecular targets. The chloro group can participate in electrophilic interactions, while the methoxy and methyl groups can influence the compound’s lipophilicity and binding affinity to biological targets . The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-methoxy-N-methylacetamide: Similar structure but with an acetamide group instead of isonicotinamide.
3-Chloro-N-methoxy-N-methylpyridine-4-carboxamide: Another derivative of isonicotinamide with similar functional groups.
Uniqueness
3-Chloro-N-methoxy-N-methylisonicotinamide is unique due to its specific substitution pattern on the isonicotinamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H9ClN2O2 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
3-chloro-N-methoxy-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-3-4-10-5-7(6)9/h3-5H,1-2H3 |
InChI Key |
FHDAKKONNFZMDR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(C=NC=C1)Cl)OC |
Origin of Product |
United States |
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